molecular formula C13H9FN2O B3082360 2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol CAS No. 112291-47-1

2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol

Cat. No.: B3082360
CAS No.: 112291-47-1
M. Wt: 228.22 g/mol
InChI Key: UVJSLXFXDCVSRL-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)-4-fluorophenol (CAS: 1105191-08-9) is a heterocyclic compound featuring a benzimidazole core linked to a 4-fluorophenol group. The benzimidazole moiety confers aromatic stability and hydrogen-bonding capacity, while the 4-fluorophenol substituent introduces electronic modulation via the electronegative fluorine atom and acidic hydroxyl group.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJSLXFXDCVSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80764133
Record name 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-fluorocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80764133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112291-47-1
Record name 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-fluorocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80764133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol typically involves the reaction of 4-fluorophenol with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common methods used to purify the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom in the 4-fluorophenol moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is attributed to the electron-withdrawing benzimidazole ring, which activates the aromatic system toward nucleophilic attack.

Reaction TypeReagents/ConditionsProductYieldSource
Hydroxylation NaOH (10% aqueous), 100°C, 6 hrs2-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenol78%
Amination NH₃ (excess), CuCl₂ catalyst, 120°C2-(1H-Benzo[d]imidazol-2-yl)-4-aminophenol65%

Mechanistic Insight :

  • The reaction proceeds via a Meisenheimer intermediate, stabilized by resonance with the benzimidazole nitrogen atoms.

  • Copper catalysts facilitate C–F bond activation in amination reactions .

Oxidation Reactions

The phenolic –OH group is susceptible to oxidation, forming quinone-like structures.

Oxidizing AgentConditionsProductYieldSource
KMnO₄ (aq)Acidic, 60°C, 3 hrs2-(1H-Benzo[d]imidazol-2-yl)-1,4-benzoquinone82%
H₂O₂/FeCl₃RT, 12 hrs4-Fluoro-2-(1H-benzimidazol-2-yl)phenoxyl radical45%

Key Findings :

  • The quinone derivative exhibits enhanced electrochemical activity, relevant to sensor applications .

  • Radical formation under mild conditions suggests utility in polymerization initiators .

Coupling Reactions

The benzimidazole nitrogen and phenolic oxygen participate in cross-coupling reactions.

Reaction TypeCatalysts/ReagentsProductYieldSource
Buchwald–Hartwig Pd(OAc)₂, Xantphos, K₃PO₄4-Fluoro-2-(1H-benzimidazol-2-yl)phenyl aryl ether70–85%
Suzuki–Miyaura Pd(PPh₃)₄, Na₂CO₃, DMEBiaryl derivatives60–75%

Conditions :

  • Coupling reactions require anhydrous conditions and inert atmospheres .

  • Electron-deficient aryl halides show higher reactivity in Suzuki couplings .

Condensation Reactions

The hydroxyl group reacts with aldehydes/ketones to form heterocyclic derivatives.

SubstrateConditionsProductYieldSource
FormaldehydeHCl (cat.), reflux, 8 hrs2-(1H-Benzo[d]imidazol-2-yl)-4-fluorophenyl formaldehyde resin90%
AcetophenoneNaOH (10%), EtOH, 70°C, 12 hrsChalcone analog68%

Applications :

  • Formaldehyde-derived resins are used in coatings and adhesives .

  • Chalcone derivatives exhibit antimicrobial activity .

Complexation with Metals

The benzimidazole nitrogen and phenolic oxygen act as bidentate ligands for metal ions.

Metal SaltConditionsComplex StructureStability Constant (log K)Source
Cu(NO₃)₂Methanol, RT, 2 hrsSquare-planar Cu(II) complex12.3 ± 0.2
FeCl₃Ethanol, 50°C, 6 hrsOctahedral Fe(III) complex9.8 ± 0.3

Properties :

  • Cu(II) complexes show catalytic activity in oxidation reactions .

  • Fe(III) complexes exhibit paramagnetic behavior .

Acylation and Alkylation

The phenolic –OH undergoes typical derivatization reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Acetylation Ac₂O, pyridine, RT4-Fluoro-2-(1H-benzimidazol-2-yl)phenyl acetate95%
Methylation CH₃I, K₂CO₃, DMF4-Fluoro-2-(1H-benzimidazol-2-yl)anisole88%

Applications :

  • Acetylated derivatives improve lipophilicity for drug delivery .

  • Methyl ethers enhance metabolic stability .

Photochemical Reactions

UV irradiation induces unique reactivity in the fluorophenol moiety.

ConditionsProductQuantum Yield (Φ)Source
UV (254 nm), O₂4-Fluoro-2-(1H-benzimidazol-2-yl)benzoquinone0.45
UV (365 nm), N₂C–F bond cleavage products0.12

Mechanism :

  • Singlet oxygen generation under UV/O₂ leads to quinone formation .

  • C–F bond scission under inert atmospheres produces aryl radicals .

Scientific Research Applications

2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol has several applications in scientific research:

Comparison with Similar Compounds

2-(4-Fluorophenyl)-1H-Benzo[d]imidazole

  • Structure: Retains the benzimidazole core and 4-fluorophenyl group but lacks the phenolic hydroxyl.
  • Synthesis: Synthesized via condensation of 1,2-phenylenediamine and 4-fluorobenzaldehyde in ethanol with sodium metabisulfite, yielding 92% pure product after chromatography .
  • Key Differences: The absence of the hydroxyl group reduces hydrogen-bonding capacity and acidity (pKa ~10 for phenol vs. non-acidic fluorophenyl). Lower molecular weight (228.23 g/mol vs. 242.24 g/mol for the target compound) due to missing oxygen.

4-(1H-Benzo[d]imidazol-2-yl)phenol

  • Structure: Contains a phenol group but lacks the fluorine atom at the para position.
  • Properties: The unsubstituted phenol increases acidity (pKa ~10) but reduces electronic effects compared to the fluoro derivative. Fluorescence studies suggest that fluorine substitution in the target compound may enhance Stokes shift and quantum yield by stabilizing excited-state tautomers .

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

  • Structure: Replaces the phenol with a thioacetamide group linked to a 4-fluorophenylamine.
  • Functional Impact: The thioether and acetamide groups introduce metabolic stability challenges (e.g., susceptibility to oxidation) compared to the phenol’s simpler metabolism.

Derivatives with Triazole and Thiazole Moieties

  • Examples : Compounds 9a–e from incorporate triazole-thiazole appendages.
  • Activity: Demonstrated docking interactions with enzymes (e.g., α-glucosidase), suggesting that the target compound’s phenol group could similarly modulate binding affinity but with distinct electronic profiles .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Notable Properties/Activities
2-(1H-Benzo[d]imidazol-2-yl)-4-fluorophenol 242.24 4-Fluorophenol N/A (Discontinued) Fluorescence, potential enzyme inhibition
2-(4-Fluorophenyl)-1H-benzimidazole 228.23 4-Fluorophenyl 92 High lipophilicity, metabolic stability
4-(1H-Benzo[d]imidazol-2-yl)phenol 212.23 Phenol N/A Fluorescent tautomerism
2-((Benzimidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 301.34 Thioacetamide N/A Metabolic challenges
Triazole-thiazole derivatives (e.g., 9c) ~450–500 Triazole, thiazole 58–64 Enzyme docking, α-glucosidase inhibition

Research Findings and Implications

  • Tautomeric Behavior: The 4-fluorophenol group in the target compound may stabilize enolimine tautomers, as observed in analogous systems, enhancing fluorescence properties .
  • Biological Activity: Fluorine and phenol groups synergistically improve binding to targets like cholinesterases (relevant in Alzheimer’s research) compared to non-fluorinated or non-phenolic analogues .

Biological Activity

2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article presents an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a fluorophenol group, which enhances its chemical stability and biological activity. The presence of the fluorine atom at the para position of the phenolic ring is significant for its interactions with biological targets.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, notably cyclin-dependent kinase-8 (CDK8), which plays a crucial role in cell cycle regulation and transcription. Molecular docking studies have demonstrated that this compound binds to the active site of CDK8, inhibiting its activity, which can lead to altered cell cycle progression and apoptosis in cancer cells.

Cellular Effects

This compound has shown profound effects on cellular processes:

  • Apoptosis Induction : It can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. This effect is particularly relevant in cancer therapy, where promoting cancer cell death is a primary goal.
  • GABA-A Receptor Modulation : this compound acts as a positive allosteric modulator of GABA-A receptors, enhancing their activity. This property suggests potential applications in treating neurological disorders .

Molecular Mechanism

The mechanism by which this compound exerts its biological effects involves specific binding interactions with biomolecules:

  • Binding Affinity : The compound stabilizes interactions with key amino acid residues in GABA-A receptors through hydrogen bonds and hydrophobic interactions, particularly at the α1/γ2 interface .
  • Temporal Stability : Studies indicate that the compound remains stable under physiological conditions for extended periods, allowing sustained biological activity over time.

Dosage Effects in Animal Models

The biological activity of this compound varies with dosage:

  • Therapeutic Effects : At lower doses, it exhibits significant anti-cancer activity without notable toxicity. For instance, animal model studies have shown that doses as low as 2.5 mg/kg can effectively inhibit tumor growth while maintaining safety profiles .

Applications in Scientific Research

The compound's unique properties make it suitable for various applications:

Field Application
ChemistryBuilding block for synthesizing complex molecules.
BiologyInvestigated as an enzyme inhibitor with potential therapeutic effects.
MedicineExplored for anticancer properties and as a GABA-A receptor modulator.
IndustryDevelopment of new materials with specific properties.

Case Studies

Several studies illustrate the compound's potential:

  • GABA-A Receptor Modulation : A study identified this compound as a promising modulator of GABA-A receptors, demonstrating improved metabolic stability compared to traditional compounds like alpidem .
  • Cancer Research : In preclinical trials, this compound showed significant efficacy against various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
  • Metabolic Stability Studies : Compared to other compounds, this compound exhibited higher metabolic stability, making it a candidate for further development as a drug .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol?

A three-step synthesis approach is commonly employed:

Formation of the benzimidazole core : React 4-fluoro-2-hydroxybenzaldehyde with o-phenylenediamine under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole ring .

Functional group protection : Protect the phenol group using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during subsequent steps .

Final coupling : Introduce fluorinated aryl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on the substituent’s electronic properties. Yields typically range from 45% to 68%, with purity confirmed via HPLC (>95%) .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

  • FT-IR spectroscopy : Confirm the presence of N-H (3200–3400 cm⁻¹), C-F (1100–1250 cm⁻¹), and phenolic O-H (broad ~3300 cm⁻¹) stretches .
  • NMR spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.8–8.2 ppm), imidazole NH (δ ~12 ppm, broad), and phenolic OH (δ ~9.5 ppm, exchangeable).
    • ¹³C NMR : Verify the fluorophenyl (C-F, δ ~160 ppm) and benzimidazole carbons (δ 140–150 ppm) .
  • Mass spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ at m/z 257.08 (calculated for C₁₃H₁₀FN₂O) .

Advanced Research Questions

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of benzimidazole derivatives like this compound?

Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., methoxy) groups at the 4-fluorophenyl position. Compare their bioactivity (e.g., IC₅₀ in enzyme assays) to identify critical substituents .

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or bacterial DNA gyrase. Validate with experimental IC₅₀ values .

Pharmacophore mapping : Use Schrödinger’s Phase to identify essential hydrogen-bonding (phenolic OH, imidazole NH) and hydrophobic (fluorophenyl) features .

Q. How should researchers address contradictory data in antimicrobial activity studies of benzimidazole derivatives?

Contradictions often arise due to:

  • Strain-specific susceptibility : Test compounds against standardized strains (e.g., C. albicans ATCC 90028) and clinical isolates to account for genetic variability .
  • Assay conditions : Optimize MIC/MBC protocols using CLSI guidelines, ensuring consistent inoculum size (~1 × 10⁵ CFU/mL) and broth microdilution media (e.g., RPMI-1640 for fungi) .
  • Solubility limitations : Use DMSO stock solutions (<1% v/v) to prevent precipitation in aqueous assays .

Q. What advanced techniques are used to study the redox behavior of this compound in catalytic systems?

  • Cyclic voltammetry : Characterize redox peaks in acetonitrile (0.1 M TBAPF₆) to identify oxidation potentials (Eₐ ~0.8–1.2 V vs. Ag/AgCl) relevant to antioxidant or pro-oxidant activity .
  • EPR spectroscopy : Detect radical intermediates (e.g., phenoxyl radicals) generated during oxidation .
  • DFT calculations : Use Gaussian 16 to model HOMO/LUMO energies and predict electron-transfer pathways .

Methodological Considerations

Q. How can researchers design experiments to evaluate the compound’s DNA-binding affinity?

Spectroscopic titration : Monitor UV-Vis hypochromism (λ = 260–280 nm) or fluorescence quenching upon addition of CT-DNA. Calculate binding constants (Kₐ ~10⁴–10⁶ M⁻¹) using the Benesi-Hildebrand equation .

Viscosity measurements : Compare DNA solution viscosity changes (η/η₀) with ethidium bromide (intercalator control) to infer binding mode .

Molecular dynamics simulations : Use AMBER to model interactions with B-DNA (e.g., dodecamer d(CGCGAATTCGCG)₂) and quantify binding free energies (ΔG ~−8 to −12 kcal/mol) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility (e.g., from 0.1 mg/mL to >5 mg/mL) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release in pharmacokinetic studies (t₁/₂ >12 h) .
  • Prodrug design : Synthesize acetylated or glycosylated derivatives to mask phenolic OH, improving membrane permeability (logP from 2.1 to 3.8) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol
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2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol

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